molecular formula C8H6N2O2 B061282 5-(Pyridin-4-yl)isoxazol-3-ol CAS No. 167414-97-3

5-(Pyridin-4-yl)isoxazol-3-ol

Cat. No.: B061282
CAS No.: 167414-97-3
M. Wt: 162.15 g/mol
InChI Key: LBCRGQZYIIPZMC-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)isoxazol-3-ol is a heterocyclic compound that consists of an isoxazole ring substituted with a pyridine ring at the 5-position. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. The presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave irradiation. This method is efficient and catalyst-free, yielding the desired isoxazole derivatives in good yields .

Another approach involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This method is widely used due to its simplicity and effectiveness in constructing the isoxazole ring .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent trends are moving towards metal-free synthetic routes to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Pyridin-4-yl)isoxazol-3-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific biological activity being studied. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)isoxazol-3-ol is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its therapeutic potential in medicinal chemistry .

Properties

IUPAC Name

5-pyridin-4-yl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRGQZYIIPZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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